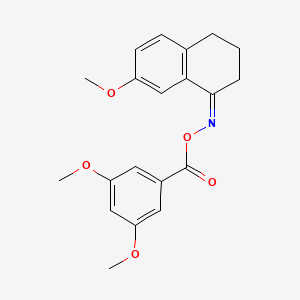
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime, also known as 7-MeO-DNOC, is a compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime involves the activation of the mitochondrial pathway of apoptosis. This pathway is initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neuronal cells, it has been shown to protect against oxidative stress and reduce inflammation. In plants, it has been shown to inhibit the growth of weeds by interfering with the photosynthetic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime in lab experiments is its potent apoptotic activity, which makes it a useful tool for studying the mechanisms of apoptosis. However, its toxicity and potential side effects must be carefully considered, and appropriate safety measures must be taken when handling and administering the compound.
Direcciones Futuras
There are several potential future directions for research on 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime. One area of interest is the development of new cancer therapies based on the compound's apoptotic activity. Another area of interest is the investigation of its potential as a neuroprotective agent and treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime and its potential applications in other fields such as agriculture.
Métodos De Síntesis
The synthesis of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime involves the reaction of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Aplicaciones Científicas De Investigación
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In neuroscience, it has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, it has been investigated for its potential as a herbicide.
Propiedades
IUPAC Name |
[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-8-7-13-5-4-6-19(18(13)12-15)21-26-20(22)14-9-16(24-2)11-17(10-14)25-3/h7-12H,4-6H2,1-3H3/b21-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGJMVGASLKOC-VZCXRCSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC(=CC(=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N/OC(=O)C3=CC(=CC(=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5916553.png)
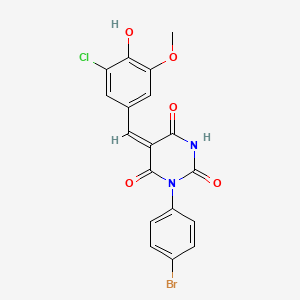
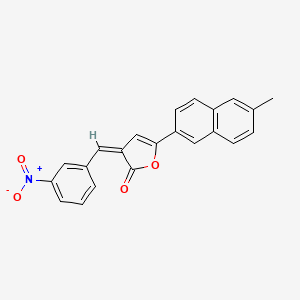
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
![2,6-dimethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5916570.png)
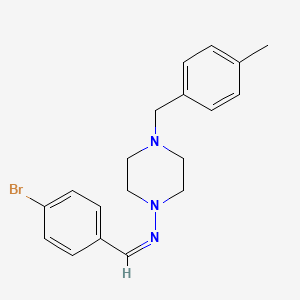
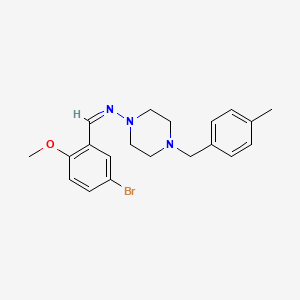
![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)